
4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- is an organic compound with the chemical formula C9H10FNO It is a derivative of benzofuran, characterized by the presence of a fluorine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2,3-dihydrobenzofuran.
Amination Reaction: The key step involves the introduction of the amine group through an amination reaction. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as benzofuran-4-carboxylic acid.
Reduction: Reduced forms like 4-benzofuranmethanol.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
5-Fluoro-2,3-dihydrobenzofuran: A closely related compound with similar structural features.
4-Benzofuranmethanamine: Lacks the fluorine atom but shares the benzofuran and amine groups.
2,3-Dihydrobenzofuran: A simpler analog without the amine or fluorine substituents.
Uniqueness: 4-Benzofuranmethanamine, 5-fluoro-2,3-dihydro- is unique due to the presence of both the fluorine atom and the amine group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and bioavailability, while the amine group allows for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
(5-fluoro-2,3-dihydrocyclopenta[b]pyran-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-3-4-9-7(8)2-1-6(5-11)12-9/h2-4,6H,1,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWJODFDUFJJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=CC=C2F)OC1CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.